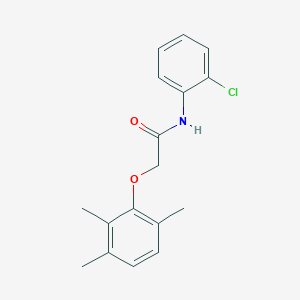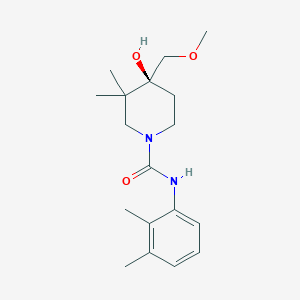![molecular formula C14H15N5O5 B5620968 METHYL 2-[4-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)BUTANAMIDO]BENZOATE](/img/structure/B5620968.png)
METHYL 2-[4-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)BUTANAMIDO]BENZOATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
METHYL 2-[4-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)BUTANAMIDO]BENZOATE is a complex organic compound that features a triazole ring, a nitro group, and a benzoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[4-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)BUTANAMIDO]BENZOATE typically involves multiple steps. One common approach starts with the preparation of the triazole ring, which can be synthesized by reacting 1-amino-3-nitro-1H-1,2,4-triazole with appropriate reagents . The next step involves the formation of the butanamido linkage, followed by the esterification of the benzoic acid derivative to form the final product .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .
Analyse Des Réactions Chimiques
Types of Reactions
METHYL 2-[4-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)BUTANAMIDO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group will yield an amine derivative .
Applications De Recherche Scientifique
METHYL 2-[4-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)BUTANAMIDO]BENZOATE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound in drug discovery and development.
Medicine: Its derivatives could be explored for therapeutic applications.
Industry: It can be used in the development of new materials with specific properties
Mécanisme D'action
The mechanism of action of METHYL 2-[4-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)BUTANAMIDO]BENZOATE involves its interaction with molecular targets. The nitro group and triazole ring can interact with biological molecules, potentially inhibiting or modifying their function. The exact pathways and targets depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-1,2,4-triazole: A simpler triazole derivative with different properties.
2-[(1-Methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]aniline: Another triazole derivative with a different substitution pattern.
Uniqueness
METHYL 2-[4-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)BUTANAMIDO]BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propriétés
IUPAC Name |
methyl 2-[4-(3-nitro-1,2,4-triazol-1-yl)butanoylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O5/c1-24-13(21)10-5-2-3-6-11(10)16-12(20)7-4-8-18-9-15-14(17-18)19(22)23/h2-3,5-6,9H,4,7-8H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXHFPFICPMYYBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CCCN2C=NC(=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-ethyl-N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5620892.png)

![9-(cyclopropylmethyl)-4-(1H-imidazol-1-ylacetyl)-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5620906.png)
![N,N-diethyl-3-{[methyl(1,3-thiazol-2-ylmethyl)amino]sulfonyl}benzamide](/img/structure/B5620912.png)
![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5620923.png)
![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide](/img/structure/B5620927.png)
![[1-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-3-(3-methyl-2-buten-1-yl)-3-piperidinyl]methanol](/img/structure/B5620937.png)
![5-[3-(2-methoxybenzyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]-1-methylpyridin-2(1H)-one](/img/structure/B5620945.png)
![[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-(1H-indol-6-yl)methanone](/img/structure/B5620973.png)
![N-[4-(dimethylamino)phenyl]naphthalene-1-carboxamide](/img/structure/B5620981.png)
![1-(cyclobutylcarbonyl)-N-[1-(2-pyrimidinyl)-3-piperidinyl]-4-piperidinecarboxamide](/img/structure/B5620987.png)

![N-{[5-(2,6-difluorophenyl)-1,2,4-oxadiazol-3-yl]methyl}-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5620998.png)
